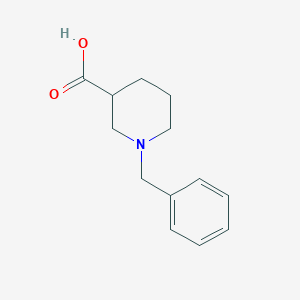

1-Benzylpiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(16)12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCSHWVOIUCAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60585601 | |

| Record name | 1-Benzylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141943-04-6 | |

| Record name | 1-Benzylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60585601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Benzylpiperidine-3-carboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-benzylpiperidine-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Drawing upon established scientific principles and field-proven insights, this document delves into the core chemical properties, synthesis methodologies, analytical characterization, and potential applications of this molecule, with a particular focus on its relevance to drug discovery and development.

Molecular Overview and Physicochemical Properties

This compound, also known as N-benzylnipecotic acid, belongs to the class of N-substituted piperidine carboxylic acids. The presence of a benzyl group on the piperidine nitrogen and a carboxylic acid function at the 3-position imparts a unique combination of steric and electronic properties, making it a valuable scaffold in the design of bioactive molecules.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 141943-04-6 | [1] |

| Molecular Formula | C₁₃H₁₇NO₂ | [1] |

| Molecular Weight | 219.28 g/mol | [1] |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O | [1] |

| InChI Key | HGCSHWVOIUCAJN-UHFFFAOYSA-N | [1] |

Physicochemical Parameters (Predicted and Experimental)

Quantitative data on the physicochemical properties of this compound are crucial for predicting its behavior in biological systems and for designing appropriate formulation and delivery strategies.

| Property | Value | Method | Rationale and Implications |

| pKa | ~4-5 (carboxylic acid), ~9-10 (tertiary amine) | Predicted | The carboxylic acid pKa is expected to be in the typical range for aliphatic carboxylic acids. The tertiary amine pKa is comparable to that of other N-alkyl piperidines. These values indicate that the compound will exist as a zwitterion at physiological pH, which can influence its solubility and ability to cross biological membranes. |

| logP | -0.5 | Computed | The negative logP value suggests a higher affinity for the aqueous phase over the lipid phase, indicating good water solubility but potentially poor passive diffusion across the blood-brain barrier.[1] |

| Aqueous Solubility | Moderate to High | Inferred | The presence of both a carboxylic acid and a tertiary amine group, which can be protonated or deprotonated, suggests good solubility in aqueous media, particularly at acidic or basic pH.[2] |

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="-0.866,0.5!", fontcolor="#202124"]; C2 [label="C", pos="-0.866,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.866,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0.866,0.5!", fontcolor="#202124"]; C5 [label="C", pos="0,1.5!", fontcolor="#202124"]; C6 [label="C", pos="-1.732,0!", fontcolor="#202124"]; C7 [label="C", pos="-2.598,0.5!", fontcolor="#202124"]; C8 [label="C", pos="-3.464,0!", fontcolor="#202124"]; C9 [label="C", pos="-3.464,-1!", fontcolor="#202124"]; C10 [label="C", pos="-2.598,-1.5!", fontcolor="#202124"]; C11 [label="C", pos="-1.732,-1!", fontcolor="#202124"]; C12 [label="C", pos="1.732,0!", fontcolor="#202124"]; O1 [label="O", pos="2.598,0.5!", fontcolor="#EA4335"]; O2 [label="OH", pos="2.598,-0.5!", fontcolor="#EA4335"];

N1 -- C1 [color="#34A853"]; N1 -- C2 [color="#34A853"]; N1 -- C5 [color="#34A853"]; C1 -- C6 [color="#34A853"]; C2 -- C11 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C3 -- C12 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C6 -- C7 [color="#34A853"]; C7 -- C8 [color="#34A853"]; C8 -- C9 [color="#34A853"]; C9 -- C10 [color="#34A853"]; C10 -- C11 [color="#34A853"]; C11 -- C6 [color="#34A853"]; C12 -- O1 [style=double, color="#EA4335"]; C12 -- O2 [color="#EA4335"]; }

Synthesis Strategies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. Two primary retrosynthetic disconnections are considered here: N-benzylation of a pre-formed piperidine-3-carboxylic acid scaffold and modification of a pre-benzylated piperidine ring.

Sources

A Guide to the Structural Elucidation of 1-Benzylpiperidine-3-carboxylic Acid: A Multi-Technique Spectroscopic and Crystallographic Approach

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and development, piperidine scaffolds are ubiquitous, prized for their three-dimensional character and ability to be functionalized into potent therapeutic agents.[1] The N-benzyl piperidine motif, in particular, is a versatile tool for medicinal chemists, enabling fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[1] 1-Benzylpiperidine-3-carboxylic acid serves as a critical building block in the synthesis of more complex pharmaceutical intermediates.[2] Its precise molecular structure—including connectivity, conformation, and stereochemistry—is not merely an academic detail; it is a foundational prerequisite for ensuring the safety, efficacy, and reproducibility of any downstream application.

This technical guide provides an in-depth, field-proven methodology for the complete structural elucidation of this compound. We will move beyond a simple listing of techniques to explain the causality behind the analytical strategy, demonstrating how a synergistic application of mass spectrometry, infrared spectroscopy, advanced nuclear magnetic resonance, and X-ray crystallography provides a self-validating system for absolute structural confirmation.

Part 1: Foundational Analysis & Initial Hypothesis

Before embarking on advanced spectroscopic analysis, the foundational properties of the compound are established. The molecular formula provides the fundamental atomic count, which every subsequent piece of data must corroborate.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇NO₂ | PubChem CID 16244010[3] |

| Molecular Weight | 219.28 g/mol | PubChem CID 16244010[3] |

| IUPAC Name | This compound | PubChem CID 16244010[3] |

| Canonical SMILES | C1CC(CN(C1)CC2=CC=CC=C2)C(=O)O | PubChem CID 16244010[3] |

This initial data allows us to form a structural hypothesis, as shown in Figure 1. The core task is to now experimentally verify every proposed connection and determine the three-dimensional arrangement of the atoms.

Part 2: The Spectroscopic Toolkit for Structure Verification

A multi-technique approach is essential for a robust and self-validating structural elucidation. Each technique provides a unique and complementary piece of the structural puzzle.

High-Resolution Mass Spectrometry (HRMS): The Elemental Blueprint

Causality: The first and most crucial experiment is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, distinguishing it from any isomers or compounds with similar nominal masses.

An Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal. In positive ion mode, the expected species would be the protonated molecule [M+H]⁺.

-

Expected [M+H]⁺ (C₁₃H₁₈NO₂⁺): 220.1332

-

Interpretation: An observed mass matching this value to within 5 ppm error provides high confidence in the molecular formula C₁₃H₁₇NO₂. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of the carboxylic acid group (-45 Da) or the cleavage of the benzyl group (resulting in a fragment at m/z 91, the tropylium ion), further corroborating the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups based on their characteristic vibrational frequencies. For this compound, we expect to see clear signatures for the carboxylic acid, the aromatic ring, and the aliphatic piperidine ring.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad, often obscuring C-H stretches |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, sharp |

| Aromatic | C-H stretch | 3000 - 3100 | Sharp, medium |

| Aromatic | C=C stretch | ~1600, ~1500 | Medium to weak |

| Aliphatic | C-H stretch | 2850 - 3000 | Sharp, medium to strong |

The presence of these bands, particularly the extremely broad O-H stretch combined with the strong carbonyl absorption, is a definitive indicator of a carboxylic acid functional group.[4][5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Causality: NMR is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes their connectivity through bonds.

-

Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (δ 10-13 ppm). Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (Benzyl C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons.

-

Benzylic Protons (-CH₂-Ph): A singlet or a pair of doublets (if diastereotopic) around δ 3.5-4.0 ppm, integrating to 2 protons. Deshielded by the adjacent nitrogen and aromatic ring.

-

Piperidine Ring Protons: A series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm), integrating to 9 protons. The protons on carbons adjacent to the nitrogen will be the most downfield.

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments, while a DEPT-135 experiment differentiates them by the number of attached protons (CH/CH₃ positive, CH₂ negative).

-

Carbonyl Carbon (-COOH): δ 170-180 ppm. Will be absent in the DEPT-135 spectrum.

-

Aromatic Carbons: Four signals between δ 127-140 ppm. The quaternary ipso-carbon will be absent in the DEPT-135 spectrum.

-

Benzylic Carbon (-CH₂-Ph): δ ~60-65 ppm. A negative signal in DEPT-135.

-

Piperidine Ring Carbons: Five signals between δ 20-60 ppm. The C3 methine (CH) will be a positive signal, while the other four methylene (CH₂) carbons will be negative signals in the DEPT-135 spectrum.

While 1D NMR suggests the presence of the fragments, 2D NMR proves their connectivity.

-

COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings. This experiment is critical for tracing the connectivity within the piperidine ring, establishing the sequence of the CH₂ and CH groups.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of each proton signal to a specific carbon signal.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the distinct structural fragments. It detects longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:

-

From the benzylic -CH₂- protons to the aromatic carbons and to the C2 and C6 carbons of the piperidine ring, confirming the N-benzyl linkage.

-

From the H3 proton of the piperidine ring to the carbonyl carbon , definitively placing the carboxylic acid at the C3 position.

-

The relationship between these NMR experiments is illustrated in the workflow below.

Caption: NMR workflow for structural elucidation.

Part 3: X-ray Crystallography: The Ultimate Confirmation

Causality: While NMR provides an unparalleled view of molecular connectivity in solution, single-crystal X-ray diffraction provides the definitive, unambiguous proof of structure in the solid state. It yields a precise three-dimensional model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and the preferred conformation.

For this compound, crystallography would confirm:

-

The overall connectivity previously deduced by NMR.

-

The chair conformation of the piperidine ring, which is the most stable arrangement for such systems.[7][8][9]

-

The stereochemical orientation of the substituents on the piperidine ring—specifically, whether the carboxylic acid and benzyl groups adopt axial or equatorial positions.

Part 4: Integrated Strategy & Experimental Protocols

An effective elucidation strategy follows a logical progression, with each step confirming the last and providing new information.

Caption: Overall workflow for structure elucidation.

Protocol 1: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. DMSO-d₆ is often preferred as it allows for the observation of the exchangeable carboxylic acid proton.[10]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Acquire the following spectra sequentially:

-

¹H NMR (16-64 scans)

-

¹³C{¹H} NMR (1024-4096 scans)

-

DEPT-135

-

gCOSY

-

gHSQC

-

gHMBC (optimize long-range coupling delay for ~8 Hz)

-

-

Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin), applying Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak and the ¹³C spectrum accordingly.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into an ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500 using a high-resolution mass analyzer (e.g., TOF or Orbitrap). Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument software to calculate the elemental composition based on the accurate mass.

Protocol 3: Infrared (IR) Spectroscopy

-

Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. If using KBr pellets, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Acquisition: Place the sample in the IR spectrometer.

-

Scan: Acquire the spectrum, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically combining the elemental composition from HRMS, the functional group information from IR spectroscopy, and the detailed connectivity map from a suite of NMR experiments, a high-confidence structure can be proposed. For absolute confirmation of its three-dimensional nature, single-crystal X-ray diffraction remains the gold standard. This rigorous, self-validating workflow ensures the unequivocal identification of the molecule, a critical step for its application in research and development.

References

-

PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid. Retrieved from PrepChem.com. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Taylor & Francis Online. (2015). N-Carbamoyl-Piperidine-4-Carboxylic Acid: An X-ray and Density Functional Tight-Binding Studies. Molecular Crystals and Liquid Crystals, 623(1). [Link]

-

ResearchGate. (2014). New zinc(II), palladium(II) and platinum(II) complexes of DL-piperidine-2-carboxylic acid; X-ray crystal structure of trans-[Zn-2([mu-Ca)(2)(Hpa)(2)Cl-6] and anticancer activity of some complexes. [Link]

-

ResearchGate. (n.d.). Three-dimensional temperature-dependent X-ray diffraction plot for 4-piperidinecarboxylic acid. Retrieved from [Link]

-

ResearchGate. (2007). Crystal and molecular structure of 1:1 complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid studied by X-ray diffraction, FTIR,1H and13C NMR spectroscopy, and B3LYP method. [Link]

-

Universidad de Chile. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. [Link]

-

PubMed Central. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. [Link]

-

PubChem. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Asian Journal of Chemistry. (2017). Synthesis and Crystal Structure of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one. 29(7), 1469-1472. [Link]

-

ResearchGate. (2021). Synthesis, Structural elucidation, Antioxidant Activity of new Phenolic Derivatives containing Piperidine Moiety: Experimental and theoretical investigations. [Link]

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Chemsigma. (n.d.). (3R)-1-benzylpiperidine-3-carboxylic acid. Retrieved from [Link]

-

Stanford University. (n.d.). Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. SearchWorks catalog. [Link]

-

PubMed Central. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

- Google Books. (2013).

-

YouTube. (2023). structure elucidation and synthesis of piperine. #piperine. [Link]

-

PubChemLite. (n.d.). 1-benzyl-3-hydroxypiperidine-3-carboxylic acid hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy Handout. [Link]

-

PubChemLite. (n.d.). 1-benzoyl-3-methylpiperidine-3-carboxylic acid (C14H17NO3). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

ResearchGate. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. [Link]

-

PubMed. (2024). N-Benzyl piperidine Fragment in Drug Discovery. [Link][Link])

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]

- 3. This compound | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. echemi.com [echemi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Nexus of Neuroinhibition: A Technical Guide to 1-Benzylpiperidine-3-carboxylic Acid and its Vital Link to Nipecotic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-benzylpiperidine-3-carboxylic acid and its direct chemical and functional relationship with nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake. We will dissect the synthetic pathways, analytical characterization, and the critical role of the benzyl protecting group in modulating the therapeutic potential of the nipecotic acid scaffold. This document is intended to serve as a comprehensive resource, offering both theoretical insights and practical, field-proven methodologies for researchers in neuroscience and medicinal chemistry.

Introduction: Unveiling the Molecular Synergy

In the intricate landscape of neuropharmacology, the modulation of GABAergic signaling is a cornerstone for the development of therapeutics for a range of neurological disorders, including epilepsy and anxiety.[1][2] GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, has its synaptic concentration and duration of action tightly regulated by GABA transporters (GATs).[3] Nipecotic acid, chemically known as piperidine-3-carboxylic acid, stands out as a classical and potent competitive inhibitor of these transporters.[1][2]

However, the therapeutic application of nipecotic acid is hampered by its hydrophilic, zwitterionic nature, which severely limits its ability to cross the blood-brain barrier (BBB).[4] This is where this compound emerges as a compound of significant interest. By masking the polar secondary amine of the nipecotic acid core with a lipophilic benzyl group, this compound serves as a crucial synthetic intermediate and a potential prodrug scaffold.[5] This guide will illuminate the chemistry that connects these two molecules and the strategic implications for drug design and development.

Synthetic Strategies: From Precursors to Active Moiety

The synthesis of both nipecotic acid and its N-benzylated derivative is a well-established yet nuanced process. The choice of synthetic route often depends on the desired stereochemistry, scale, and available starting materials.

Synthesis of Nipecotic Acid via Hydrogenation of Nicotinic Acid

A common and industrially viable method for the preparation of nipecotic acid is the catalytic hydrogenation of nicotinic acid (pyridine-3-carboxylic acid).[6][7] This reaction involves the reduction of the aromatic pyridine ring to a piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of Nicotinic Acid

-

Reaction Setup: In a high-pressure hydrogenation vessel, a solution of nicotinic acid (1 equivalent) in an appropriate solvent (e.g., water, acetic acid, or a mixture thereof) is prepared.

-

Catalyst Addition: A suitable hydrogenation catalyst, such as rhodium on alumina (Rh/Al₂O₃) or platinum oxide (PtO₂), is added to the solution. The catalyst loading is typically in the range of 1-5 mol%.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a pressure of 50-100 atm. The reaction mixture is then heated to a temperature of 80-120 °C and stirred vigorously for 12-24 hours.

-

Work-up and Isolation: After cooling and venting the hydrogen, the catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The resulting crude nipecotic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a white crystalline solid.

Causality Behind Experimental Choices: The choice of a noble metal catalyst like rhodium or platinum is crucial for the efficient reduction of the stable aromatic pyridine ring. The use of high pressure and temperature is necessary to overcome the activation energy of the hydrogenation process. The acidic solvent can help in protonating the pyridine nitrogen, making the ring more susceptible to reduction.

Synthesis of this compound

This compound is typically synthesized from a derivative of nipecotic acid, most commonly the ethyl ester, ethyl nipecotate. The benzylation of the secondary amine is a straightforward nucleophilic substitution reaction.

Experimental Protocol: N-Benzylation of Ethyl Nipecotate followed by Hydrolysis

-

N-Benzylation: To a solution of ethyl nipecotate (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, a base like potassium carbonate (K₂CO₃, 2 equivalents) is added. The mixture is stirred at room temperature for 30 minutes. Benzyl bromide or benzyl chloride (1.1 equivalents) is then added dropwise. The reaction mixture is heated to 60-80 °C and stirred for 4-6 hours until the reaction is complete (monitored by TLC).

-

Work-up of the Ester: The reaction mixture is cooled, and the inorganic salts are filtered off. The solvent is removed under reduced pressure. The residue is dissolved in a water-immiscible organic solvent like ethyl acetate, and the solution is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give crude ethyl 1-benzylpiperidine-3-carboxylate.

-

Saponification: The crude ester is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide (NaOH, 2-3 equivalents) is added, and the mixture is refluxed for 2-4 hours.

-

Isolation of the Acid: After cooling, the ethanol is removed under reduced pressure. The aqueous solution is washed with ether to remove any unreacted starting material. The aqueous layer is then acidified to a pH of 5-6 with a mineral acid like HCl. The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Causality Behind Experimental Choices: The use of a base is essential to deprotonate the secondary amine of ethyl nipecotate, making it a more potent nucleophile. A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction. The final hydrolysis step under basic conditions (saponification) is a standard method for converting an ester to a carboxylic acid.

Deprotection: The Conversion of this compound to Nipecotic Acid

The removal of the benzyl group is a critical step to liberate the active nipecotic acid. This is typically achieved through catalytic hydrogenation, a process known as hydrogenolysis.

Experimental Protocol: Catalytic Hydrogenolysis of this compound

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent, typically methanol or ethanol.

-

Catalyst Addition: A palladium-based catalyst, such as 10% palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to an atmosphere of hydrogen gas (typically at atmospheric pressure or slightly elevated pressure) and stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by the disappearance of the starting material using TLC or LC-MS.

-

Work-up and Isolation: Upon completion, the catalyst is removed by filtration through celite. The solvent is evaporated under reduced pressure to yield nipecotic acid.

Causality Behind Experimental Choices: The palladium catalyst is highly effective in cleaving the benzylic C-N bond in the presence of hydrogen. This method is generally clean and provides the deprotected product in high yield.

Mechanism of Action: The Role of Nipecotic Acid in GABAergic Transmission

Nipecotic acid exerts its pharmacological effect by inhibiting the reuptake of GABA from the synaptic cleft.[3] It acts as a competitive inhibitor at the GABA transporters (GATs), with a preference for GAT1.[3] By binding to the transporter, nipecotic acid prevents the removal of GABA, thereby increasing the concentration and prolonging the action of GABA at the postsynaptic receptors. This enhancement of inhibitory neurotransmission is the basis for its potential anticonvulsant and anxiolytic properties.

Caption: Inhibition of GABA reuptake by Nipecotic Acid.

The Benzyl Group: A Gateway to the Central Nervous System?

The primary rationale for the N-benzylation of nipecotic acid is to increase its lipophilicity.[5] As previously mentioned, the zwitterionic nature of nipecotic acid at physiological pH hinders its passage across the lipid-rich blood-brain barrier. The benzyl group, being a non-polar aromatic moiety, significantly enhances the overall lipophilicity of the molecule. This modification is a classic prodrug strategy, where the biologically active compound is chemically modified to improve its pharmacokinetic properties, such as absorption and distribution.[4] The expectation is that this compound, or its ester derivatives, can more readily enter the CNS, where it would then be metabolized (e.g., via debenzylation) to release the active nipecotic acid.

Caption: The prodrug strategy for CNS delivery of Nipecotic Acid.

Analytical Characterization

The unambiguous identification and purity assessment of this compound and nipecotic acid are paramount for research and development. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight | ¹H NMR (Typical Shifts in CDCl₃) | ¹³C NMR (Typical Shifts in CDCl₃) | Mass Spec (ESI-MS) |

| This compound | C₁₃H₁₇NO₂[8] | 219.28 g/mol [8] | δ 7.2-7.4 (m, 5H, Ar-H), 3.5 (s, 2H, Ar-CH₂), 1.5-3.0 (m, 9H, piperidine protons) | δ 178 (C=O), 138 (Ar-C), 129, 128, 127 (Ar-CH), 63 (Ar-CH₂), 58, 53, 46, 29, 22 (piperidine carbons)[9] | m/z 220 [M+H]⁺ |

| Nipecotic acid | C₆H₁₁NO₂[10] | 129.16 g/mol [10] | δ 1.5-3.5 (m, 9H, piperidine protons) | δ 175 (C=O), 45, 43, 27, 24 (piperidine carbons) | m/z 130 [M+H]⁺ |

Note: NMR shifts can vary depending on the solvent and pH.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of these compounds and for their quantification in biological matrices.

Typical HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[12]

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and selectivity, mass spectrometry (LC-MS).[11]

Conclusion

This compound is not merely a derivative of nipecotic acid; it represents a key strategic tool in the quest to harness the therapeutic potential of GABA uptake inhibition. Its synthesis from and conversion back to nipecotic acid are fundamental transformations in the development of CNS-active agents. A thorough understanding of the synthesis, characterization, and the rationale behind the use of the benzyl protecting group is essential for any researcher or drug developer working in this domain. This guide has aimed to provide a comprehensive and practical overview to support these endeavors.

References

-

Molecular basis of human GABA transporter 3 inhibition. (2023). PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4498, Nipecotic acid. Retrieved from [Link]

-

The Crucial Role of (S)-(+)-Nipecotic Acid in Neuroscience Research. (2023). APIChem. Retrieved from [Link]

-

The GABA transporter and its inhibitors. (2000). PubMed. Retrieved from [Link]

-

Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter. (2022). PubMed Central. Retrieved from [Link]

-

Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (1982). RSC Publishing. Retrieved from [Link]

-

Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2023). bioRxiv. Retrieved from [Link]

-

Gaonkar, S. L., et al. (2017). Synthesis, Characterization and X-Ray Studies of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one. Asian Journal of Chemistry, 29(9), 2000-2004. Retrieved from [Link]

-

Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. (2021). ACS Publications. Retrieved from [Link]

-

Zafar, S., & Jabeen, I. (2019). Chemical structures of GABA, R-nipecotic acid, the lipophilic derivatives SK&F 89976-A and tiagabine. ResearchGate. Retrieved from [Link]

-

Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids. (1993). PubMed. Retrieved from [Link]

-

Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (1982). ResearchGate. Retrieved from [Link]

-

Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. (n.d.). Angewandte Chemie. Retrieved from [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PubMed Central. Retrieved from [Link]

-

Synthesis and Evaluation of Benzylic 18F-Labeled N-Biphenylalkynyl Nipecotic Acid Derivatives for PET Imaging of GABA Transporter 1. (2021). ACS Publications. Retrieved from [Link]

-

Development of an Efficient Synthesis for a Nipecotate-Containing Immunopotentiator. (1998). ResearchGate. Retrieved from [Link]

-

Assay for nipecotic acid in small blood samples by gas chromatography–mass spectroscopy. (2004). Journal of Chromatography B. Retrieved from [Link]

-

Problem #8: C₈H₈O₂. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. (2012). ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16244010, this compound. Retrieved from [Link]

- A kind of preparation method of (S)-nipecotic acid. (2017). Google Patents.

-

N‐Substituted Nipecotic Acids as (S)‐SNAP‐5114 Analogues with Modified Lipophilic Domains. (2016). PubMed Central. Retrieved from [Link]

- A kind of(S)The preparation method of 3 piperidine carboxylic acids. (2017). Google Patents.

- Substituted benzyl esters of nipecotic acid and isonipecotic acid and methods of preparing the same. (1967). Google Patents.

-

Structure-activity Studies on Benzhydrol-Containing Nipecotic Acid and Guvacine Derivatives as Potent, Orally-Active Inhibitors of GABA Uptake. (1994). PubMed. Retrieved from [Link]

-

nicotinic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. Retrieved from [Link]

-

Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. Retrieved from [Link]

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. Retrieved from [Link]

- Preparation method of nicotinic acid. (2011). Google Patents.

-

HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Development And Validation Of Hplc Method For The Isobutylglutarmonoamide. (2022). Neuroquantology. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure-activity studies on benzhydrol-containing nipecotic acid and guvacine derivatives as potent, orally-active inhibitors of GABA uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Fast HPLC estimation of gamma-aminobutyric acid in microdialysis perfusates: effect of nipecotic and 3-mercaptopropionic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]

The Multifaceted Biological Activities of 1-Benzylpiperidine Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of a Privileged Scaffold in Modern Medicinal Chemistry

The 1-benzylpiperidine motif is a cornerstone in contemporary drug discovery, recognized for its structural versatility and its presence in numerous approved therapeutic agents and clinical candidates.[1] This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the diverse biological activities of 1-benzylpiperidine derivatives. We will explore their well-established role as neuroprotective agents, particularly as cholinesterase inhibitors, and expand into their emerging potential in oncology, virology, and microbiology. The narrative will emphasize the causal relationships behind experimental designs and the structure-activity relationships that govern the therapeutic potential of this remarkable scaffold.

Section 1: The Neuroprotective Potential of 1-Benzylpiperidine Derivatives in Neurodegenerative Diseases

The most extensively studied application of 1-benzylpiperidine derivatives lies in their capacity to modulate key targets in the central nervous system (CNS), offering promise for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[2]

Acetylcholinesterase (AChE) Inhibition: A Primary Therapeutic Strategy

A significant pathological hallmark of Alzheimer's disease is the decline in acetylcholine (ACh) levels, a crucial neurotransmitter for memory and learning.[3] Inhibition of acetylcholinesterase (AChE), the enzyme responsible for ACh degradation, is a primary therapeutic approach to alleviate cognitive symptoms.[3][4] The 1-benzylpiperidine scaffold is a key pharmacophore in several potent AChE inhibitors, including the well-known drug Donepezil.[2][5]

The efficacy of 1-benzylpiperidine derivatives as AChE inhibitors is intricately linked to their molecular architecture. Key SAR findings include:

-

The Benzyl Moiety: The benzyl group often interacts with the peripheral anionic site (PAS) of the AChE enzyme. Substitutions on the benzyl ring can significantly influence potency.

-

The Piperidine Nitrogen: The basicity of the piperidine nitrogen is crucial for interaction with the catalytic anionic site (CAS) of AChE.[6]

-

Linker and Substituents: The nature and length of the linker between the piperidine ring and other functionalities, as well as substitutions on the piperidine ring itself, are critical for optimizing binding affinity and selectivity. For instance, the introduction of a bulky moiety in the para position of a benzamide group attached to the piperidine core has been shown to substantially increase anti-AChE activity.[6] Similarly, replacing a flexible ethylamine linker with a more rigid indanone moiety, as seen in the development of Donepezil (E2020), can lead to highly potent inhibitors.[7][8]

Given the complex, multifactorial nature of Alzheimer's disease, there is a growing interest in developing multi-target-directed ligands (MTDLs).[9] 1-Benzylpiperidine derivatives have been successfully designed to simultaneously inhibit AChE and other relevant targets:

-

Butyrylcholinesterase (BuChE): Some derivatives show significant inhibitory activity against BuChE, which also plays a role in ACh hydrolysis.[3]

-

Serotonin Transporter (SERT): Depression is a common neuropsychiatric symptom in AD patients.[3][4] Dual inhibitors of AChE and SERT aim to address both cognitive decline and depressive symptoms.[3][4]

-

Amyloid-β (Aβ) Aggregation: Certain derivatives have been shown to inhibit the aggregation of amyloid-β peptides, a key event in the pathogenesis of AD.[9][10]

Table 1: Comparative Inhibitory Activities of Selected 1-Benzylpiperidine Derivatives

| Compound | Target(s) | IC50 / Ki | Reference |

| Donepezil (E2020) | AChE | IC50 = 5.7 nM | [7] |

| Compound 21 | AChE | IC50 = 0.56 nM | [6] |

| Compound 19 | AChE / BuChE | IC50 = 5.10 µM (AChE) | [3][4] |

| Compound 21 | BuChE / SERT | IC50 = 6.16 µM (BuChE), Ki = 25.5 µM (SERT) | [3] |

| 5MeSA4ABP | AChE / Aβ aggregation | 57.46% inhibition (AChE), 57.83% inhibition (Aβ) at 5 µM | [10] |

Modulation of Sigma (σ) Receptors

Sigma receptors, particularly the σ1 subtype, are implicated in various neurological processes and are considered therapeutic targets for neurodegenerative diseases and psychiatric disorders. Several 1-aralkyl-4-benzylpiperidine derivatives have been synthesized and evaluated as potent sigma receptor ligands, with some exhibiting high affinity in the nanomolar range and selectivity for the σ1 subtype over the σ2 subtype.[11][12] These compounds offer a different mechanistic approach to neuroprotection, potentially through the modulation of neuronal plasticity and cellular stress responses.

Diagram 1: General Workflow for the Synthesis and Evaluation of 1-Benzylpiperidine Derivatives as AChE Inhibitors

Caption: A streamlined workflow from chemical synthesis to biological evaluation of 1-benzylpiperidine derivatives.

Section 2: Anticancer Activity of 1-Benzylpiperidine Scaffolds

The piperidine ring is a prevalent scaffold in a number of anticancer agents.[13] Emerging research has highlighted the potential of 1-benzylpiperidine derivatives as a novel class of compounds with antiproliferative and cytotoxic effects against various cancer cell lines.

Mechanisms of Action in Oncology

The anticancer activity of 1-benzylpiperidine derivatives appears to be multifaceted, with several proposed mechanisms of action:

-

Tubulin Polymerization Inhibition: Some derivatives have been designed as anti-tubulin agents, disrupting the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[14]

-

Induction of Apoptosis: Studies have shown that certain derivatives can induce programmed cell death in cancer cells by modulating the expression of key apoptotic proteins, such as upregulating Bax and caspases while downregulating Bcl-2.[13]

-

Enzyme Inhibition: Monoacylglycerol lipase (MAGL) is overexpressed in some aggressive cancers. Novel 1-benzylpiperidine-based inhibitors of MAGL have demonstrated antiproliferative activity and the ability to induce apoptosis in pancreatic cancer cells.[15]

Structure-Activity Relationship in Anticancer Derivatives

The structural features influencing the anticancer potency of 1-benzylpiperidine derivatives are an active area of investigation. Key considerations include the substitution patterns on both the benzyl and piperidine rings, which can modulate the interaction with specific biological targets and influence the overall cytotoxicity and selectivity of the compounds.

Diagram 2: Proposed Mechanism of Action for Anticancer 1-Benzylpiperidine Derivatives

Caption: Multiple pathways for the anticancer effects of 1-benzylpiperidine derivatives.

Section 3: Antiviral and Antimicrobial Applications

Beyond their effects on mammalian cells, 1-benzylpiperidine derivatives have also demonstrated promising activity against various pathogens, including viruses and bacteria.

Antiviral Properties

Several studies have explored the antiviral potential of this chemical class:

-

Influenza Virus: Certain 1,4,4-trisubstituted piperidines bearing an N-benzyl group have shown low micromolar activity against the influenza A/H1N1 virus.[16] Some purine derivatives incorporating a substituted piperidine moiety have also displayed significant potency against the influenza A/H1N1 strain.[17]

-

Coronaviruses: The same class of 1,4,4-trisubstituted piperidines has been shown to block the replication of human coronavirus 229E (HCoV-229E) in vitro.[16]

-

Human Immunodeficiency Virus (HIV): A series of purine derivatives with an N-substituted piperidine component have exhibited remarkable inhibitory potencies against HIV in cellular assays.[17]

The precise mechanisms of antiviral action are still under investigation but may involve the inhibition of viral entry, replication, or other essential viral processes.

Antibacterial and Antifungal Activity

The 1-benzylpiperidine scaffold has also been incorporated into molecules with antimicrobial properties. For example, some N-benzyl piperidin-4-one derivatives have shown potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[18] Additionally, certain 1-substituted benzyl quinolone derivatives have demonstrated in vitro antibacterial activity, with the unsubstituted benzyl group showing greater activity than its para-chloro or para-nitro substituted counterparts.[19]

Section 4: Experimental Protocols

To facilitate further research in this area, this section provides an overview of standard experimental protocols for assessing the biological activities of 1-benzylpiperidine derivatives.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

AChE enzyme solution (from electric eel or human recombinant).

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

DTNB solution.

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution (or vehicle control).

-

Add the AChE enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Radioligand Binding Assay for Sigma (σ) Receptors

This technique is used to determine the affinity of a test compound for a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [³H]pentazocine for σ1 receptors) is incubated with a tissue preparation containing the receptor (e.g., guinea pig brain membranes). The test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioactivity is measured, and the affinity of the test compound (Ki) is calculated.

Step-by-Step Protocol:

-

Prepare Materials:

-

Tissue homogenate (e.g., guinea pig brain membranes).

-

Radioligand (e.g., [³H]pentazocine).

-

Incubation buffer (e.g., Tris-HCl).

-

Test compound solutions at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand, e.g., haloperidol).

-

Glass fiber filters and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

-

-

Assay Procedure:

-

In test tubes, combine the tissue homogenate, radioligand, and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.

-

Incubate the mixture for a specific time at a defined temperature to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percentage of inhibition of specific binding by the test compound at each concentration.

-

Use non-linear regression analysis (e.g., using the Cheng-Prusoff equation) to calculate the Ki value for the test compound.

-

Conclusion

The 1-benzylpiperidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide range of biological activities. From their well-established role as potent acetylcholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease to their emerging applications as anticancer, antiviral, and antimicrobial agents, these compounds continue to be a fertile ground for drug discovery. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation, is essential for harnessing the full therapeutic potential of this remarkable chemical class. Future research will likely focus on further optimizing the selectivity of these compounds to minimize off-target effects and on exploring novel therapeutic applications.

References

-

Sugimoto, H., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link][6][20]

-

Rojas-Guevara, J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(13), 5432. [Link][3][4]

-

Berardi, F., et al. (2005). Synthesis and Structure-Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(1), 186-196. [Link][11][12]

-

Sugimoto, H., et al. (1990). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 33(7), 1880-1887. [Link][7][8]

-

De Wilde, A., et al. (2021). A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Pharmaceuticals, 14(11), 1163. [Link][16]

-

van Greunen, D. G., et al. (2019). Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 179, 680-693. [Link][5][21]

-

Martinez, A., et al. (2000). N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry, 35(10), 913-922. [Link][22]

-

Sugimoto, H., et al. (1992). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine, and related derivatives. Journal of Medicinal Chemistry, 35(24), 4542-4548. [Link][23]

-

Kumar, A., et al. (2025). Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease. European Journal of Pharmacology, 987, 178192. [Link][10]

-

Meena, P., & Manisha, G. (2017). Novel Insights into Therapeutic Potential of Multitargeted Benzylpiperidine Derivatives in the Management of Alzheimer's Disease Associated Pathogenesis (P3.083). Neurology, 88(16 Supplement). [Link][9]

-

Guguloth, R., & Gubbiyappa, S. K. (2025). Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents. Current Topics in Medicinal Chemistry, 25(11), 1389-1402. [Link][14]

-

Kaldybayeva, A. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article). ResearchGate. [Link][24]

-

Romeo, G., et al. (2020). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 11(15), 2348-2361. [Link][25]

-

Ieni, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 27(9), 2959. [Link][26]

-

Senthilkumar, P., & Mohan, S. (2014). Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. International Journal of ChemTech Research, 6(5), 2827-2831. [Link][18]

-

Zarubaev, V. V., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(7), 856. [Link][27]

-

Zhang, J., et al. (2015). Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. Chemical Biology & Drug Design, 86(3), 333-341. [Link][17]

-

Minutolo, F., et al. (2022). Reversible Monoacylglycerol Lipase Inhibitors: Discovery of a New Class of Benzylpiperidine Derivatives. Journal of Medicinal Chemistry, 65(10), 7118-7140. [Link][15]

-

Chu, D. T., et al. (1988). [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives]. Yao Xue Xue Bao, 23(9), 659-668. [Link][19]

-

Singh, S., & Singh, P. P. (2024). N-Benzyl piperidine Fragment in Drug Discovery. ChemMedChem. [Link][1]

-

Sharma, P., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. International Journal of Molecular Sciences, 23(15), 8545. [Link][13]

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. neurology.org [neurology.org]

- 10. Design, synthesis, and preclinical evaluation of novel 1-benzylpiperidine derivatives as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents [ouci.dntb.gov.ua]

- 15. arpi.unipi.it [arpi.unipi.it]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [Synthesis and antibacterial activity of 1-substituted benzyl quinolone acid derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1-Benzylpiperidine-3-carboxylic acid: Core Properties and Scientific Context

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a detailed technical overview of 1-Benzylpiperidine-3-carboxylic acid, a key heterocyclic building block in medicinal chemistry and organic synthesis. It outlines the compound's fundamental molecular attributes, including its precise molecular weight and formula, and provides context on its significance and characterization for professionals in research and drug development.

Core Molecular Attributes

This compound is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. These functional groups make it a versatile scaffold for creating more complex molecules. The fundamental properties, critical for any experimental design, are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C13H17NO2 | [1][2][3][4] |

| Molecular Weight | 219.28 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 141943-04-6 | [2] |

The molecular formula, C13H17NO2, dictates the exact composition of elements, which is confirmed by its molecular weight of approximately 219.28 g/mol .[2][4] This molecular weight is a crucial parameter for stoichiometric calculations in synthesis and for interpretation of mass spectrometry data.

Chemical Structure Visualization

The spatial arrangement of the atoms is as important as its composition. The following diagram illustrates the two-dimensional structure of the molecule.

Caption: 2D Structure of this compound.

Application in Drug Discovery and Organic Synthesis

The N-benzylpiperidine (N-BP) structural motif is a cornerstone in drug discovery, valued for its structural flexibility and three-dimensional character.[5] This framework allows for crucial cation-π interactions with biological targets and provides a scaffold for optimizing stereochemistry, which can significantly impact a compound's potency and toxicity profile.[5]

As a result, this compound serves as a vital intermediate in the synthesis of a wide range of pharmaceuticals.[6] Its derivatives are explored for various therapeutic areas, including:

-

Analgesics and anti-inflammatory drugs.[6]

-

Agents targeting central nervous system (CNS) disorders.

-

Antimicrobial and antiviral candidates.[7]

The dual functionality of the protected amine and the carboxylic acid group makes it an exceptionally versatile building block for constructing complex molecules.[8]

Synthesis and Characterization Workflow

The synthesis and verification of this compound is a multi-step process that demands rigorous quality control. The causality behind this workflow is to ensure the final compound meets the required identity, purity, and stereochemistry for its intended application, especially in a pharmaceutical context.

General Synthesis Overview

While multiple specific synthetic routes exist, a common strategy involves the N-benzylation of a piperidine precursor. For instance, reacting a suitable piperidine-3-carboxylate derivative with a benzyl halide (like benzyl bromide) in the presence of a base is a standard method.[9] The choice of solvent and base is critical to optimize yield and minimize side reactions.

Workflow for Compound Verification

A self-validating protocol for confirming the integrity of a synthesized batch of this compound is essential. Each step provides a layer of confirmation, from initial purification to final structural elucidation.

Caption: A typical workflow for the synthesis, purification, and analytical validation of a chemical compound.

Experimental Choices Explained:

-

Purification: Techniques like recrystallization or column chromatography are chosen based on the physical state and polarity of the compound and its impurities. The goal is to isolate the target molecule to a high degree of purity, which is crucial for accurate analytical results and for its use in subsequent reactions or biological assays.

-

Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for elucidating the precise structure of organic molecules. It provides information about the connectivity and chemical environment of every carbon and hydrogen atom, confirming that the benzyl and carboxylic acid groups are correctly positioned on the piperidine ring.

-

Molecular Weight Verification: Mass Spectrometry (MS) directly measures the mass-to-charge ratio of the ionized molecule. This technique provides definitive confirmation of the molecular weight (219.28 Da), validating that the elemental composition (C13H17NO2) is correct.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to quantify the purity of the sample. By separating the compound from any remaining impurities, it provides a percentage purity value (e.g., >98%), which is a critical specification for pharmaceutical intermediates.

This rigorous, multi-faceted analytical approach ensures the trustworthiness and reliability of the compound for any research or development application.

References

- Smolecule. (n.d.). Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid.

- AbacipharmTech. (n.d.). This compound.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- PrepChem. (n.d.). Synthesis of 1-benzyl-3-hydroxypiperidine-3-carboxylic acid.

- Chemsigma. (n.d.). (3R)-1-benzylpiperidine-3-carboxylic acid [1030603-60-1].

- Sunway Pharm Ltd. (n.d.). This compound - CAS:141943-04-6.

- BLD Pharm. (n.d.). 50585-92-7|this compound hydrochloride.

-

National Center for Biotechnology Information. (n.d.). 1-((Benzyloxy)carbonyl)piperidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Benzyl-3-hydroxypiperidine-3-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

- Quick Company. (n.d.). An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine.

- Chem-Impex. (n.d.). S-Boc-3-benzyl-piperidine-3-carboxylic acid·DCHA.

- Sigma-Aldrich. (n.d.). 3-Benzylpiperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester.

-

CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PubMed Central. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 1-benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid.

-

National Center for Biotechnology Information. (2024). N-Benzyl piperidine Fragment in Drug Discovery. PubMed. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. Website.

Sources

- 1. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 2. This compound | C13H17NO2 | CID 16244010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3R)-1-benzylpiperidine-3-carboxylic acid [1030603-60-1] | Chemsigma [chemsigma.com]

- 4. This compound - CAS:141943-04-6 - Sunway Pharm Ltd [3wpharm.com]

- 5. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Buy 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid [smolecule.com]

- 8. nbinno.com [nbinno.com]

- 9. An Improved Process For The Preparation Of (R) 3 Boc Amino Piperidine, [quickcompany.in]

Unlocking the Therapeutic Potential of 1-Benzylpiperidine-3-carboxylic Acid: A Technical Guide to Target Identification and Validation

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

1-Benzylpiperidine-3-carboxylic acid, a derivative of the potent GABA uptake inhibitor nipecotic acid, stands as a compelling candidate for therapeutic development. Its structural design, featuring a lipophilic benzyl group, suggests a strategic enhancement of pharmacokinetic properties, particularly blood-brain barrier penetration. This guide delineates the prospective therapeutic targets of this compound, anchored in a robust scientific framework. We will navigate the primary hypothesis of GABA transporter (GAT) inhibition, detailing a comprehensive strategy for target validation and subtype selectivity profiling. Furthermore, we will explore plausible secondary targets, including acetylcholinesterase and lipoxygenase, in the context of complex neurological disorders. This document serves as a technical roadmap, providing not only the "what" and "why" but also the "how," with detailed experimental protocols and the underlying scientific rationale to empower researchers in their quest for novel therapeutics.

Introduction: The Scientific Rationale

The core structure of this compound is derived from nipecotic acid, a well-established and potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2] GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), and its dysregulation is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3][4] The primary mechanism for terminating GABAergic neurotransmission is its reuptake from the synaptic cleft by GABA transporters (GATs).[5] By inhibiting these transporters, the extracellular concentration of GABA is increased, thereby enhancing inhibitory signaling.[3][5]

The strategic addition of a benzyl group to the piperidine nitrogen is a key structural modification. This lipophilic moiety is anticipated to increase the compound's ability to cross the blood-brain barrier, a significant limitation of the parent compound, nipecotic acid.[2] This targeted chemical design strongly suggests that this compound is engineered to exert its effects within the CNS, making the GABA transporters its primary and most logical therapeutic targets.

Primary Therapeutic Target Family: GABA Transporters (GATs)

The mammalian brain expresses four distinct GABA transporters: GAT1, GAT2, GAT3, and BGT1 (betaine/GABA transporter 1).[6][7] These subtypes exhibit differential distribution and physiological roles, making subtype selectivity a critical determinant of a compound's therapeutic efficacy and side-effect profile.[8]

-

GAT1: Predominantly located on presynaptic neurons, GAT1 is responsible for the rapid reuptake of synaptically released GABA.[5] Inhibition of GAT1 is a clinically validated approach for the treatment of epilepsy, as exemplified by the marketed drug Tiagabine.[4]

-

GAT2 and BGT1: Found in various peripheral tissues and at the blood-brain barrier.[7][8]

-

GAT3: Primarily expressed in glial cells, particularly astrocytes, and is involved in regulating extrasynaptic GABA tone.[7]

Given the structural lineage of this compound, it is highly probable that it functions as an inhibitor of one or more of these GABA transporters. The pivotal next step is to empirically determine its potency and selectivity profile across these subtypes.

Experimental Workflow for GAT Inhibition Profiling

The following workflow outlines a comprehensive approach to characterizing the interaction of this compound with GABA transporters.

Caption: Experimental workflow for GAT inhibition profiling.

Detailed Experimental Protocol: Cell-Based [³H]GABA Uptake Assay for GAT Subtype Selectivity

This protocol provides a robust method for determining the inhibitory potency (IC50) of this compound against each of the four human GAT subtypes.

Principle: This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into mammalian cells (e.g., HEK293) that have been engineered to express a single human GAT subtype. The reduction in radioactivity inside the cells correlates with the inhibitory activity of the compound.

Materials:

-

HEK293 cells stably expressing human GAT1, GAT2, GAT3, or BGT1.

-

Cell culture medium (e.g., DMEM supplemented with FBS, antibiotics).

-

Poly-D-lysine coated 96-well plates.

-

Uptake Buffer: 10 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgSO₄, 5 mM KCl, 10 mM D-glucose.[9]

-

[³H]GABA (PerkinElmer).

-

Non-radiolabeled GABA.

-

This compound.

-

Lysis Buffer: Uptake buffer with 1% SDS.[9]

-

Scintillation cocktail (e.g., Optiphase Supermix).

-

Microplate scintillation counter.

Procedure:

-

Cell Plating: Seed the GAT-expressing HEK293 cells into poly-D-lysine coated 96-well plates at a density that will yield a confluent monolayer on the day of the assay. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in uptake buffer to achieve final assay concentrations typically ranging from 1 nM to 100 µM.

-

Assay Initiation:

-

GABA Uptake:

-

Add a mixture of [³H]GABA (final concentration ~60 nM) and non-radiolabeled GABA (final concentration ~25 µM) to each well.[9]

-

Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature. This time should be within the linear range of GABA uptake for each cell line.

-

-

Assay Termination:

-

Rapidly terminate the uptake by washing the cells three times with ice-cold uptake buffer.[9]

-

-

Cell Lysis and Scintillation Counting:

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

Potential Secondary Therapeutic Targets

While the GABAergic system represents the most probable therapeutic arena for this compound, the structural motifs present in nipecotic acid derivatives have been explored for multi-target activity, particularly in the context of neurodegenerative diseases like Alzheimer's.[10][11] Therefore, it is prudent to investigate other potential targets.

Acetylcholinesterase (AChE)

Rationale: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease.[11] Some nipecotic acid derivatives have been shown to possess AChE inhibitory activity.[10][11]

Experimental Protocol: Ellman's Assay for AChE Inhibition

Principle: This colorimetric assay measures the activity of AChE by detecting the product of acetylcholine hydrolysis, thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[12][13]

Materials:

-

Purified human recombinant AChE.

-

Acetylthiocholine iodide (ATCI) - substrate.

-

DTNB.

-

Assay Buffer (e.g., phosphate buffer, pH 8.0).

-

This compound.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the assay buffer. Prepare a serial dilution of this compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB solution, and the test compound or vehicle control.

-

Enzyme Addition: Add the AChE solution to each well to initiate the reaction, except for the blank wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).[11]

-

Substrate Addition: Add the ATCI solution to all wells to start the colorimetric reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes.[11]

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of the test compound.